molecular formula C12H24N2O3 B12287840 tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate

tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate

Cat. No.: B12287840
M. Wt: 244.33 g/mol
InChI Key: BXLHUGQTXKYUPR-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate (CAS 1158759-94-4) is a carbamate-protected amine derivative featuring a tetrahydropyran (oxane) ring substituted with an aminomethyl group at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. Its molecular formula is C₁₁H₂₂N₂O₃, with a molar mass of 230.3 g/mol. Predicted properties include a density of 1.07 g/cm³, boiling point of 349.6°C, and pKa of 12.19, reflecting moderate basicity .

This compound is significant in medicinal chemistry as an intermediate for bioactive molecules, leveraging its amine functionality for further derivatization.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[[4-(aminomethyl)oxan-4-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-12(8-13)4-6-16-7-5-12/h4-9,13H2,1-3H3,(H,14,15)

InChI Key

BXLHUGQTXKYUPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminomethyl oxan-4-yl derivative. The reaction is usually carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmacologically active compounds.

Biology:

  • Investigated for its potential use in biochemical assays and as a probe in biological studies.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

tert-Butyl N-[4-(Hydroxymethyl)oxan-4-yl]carbamate (CAS 1029716-09-3)

  • Structure: Replaces the aminomethyl group with hydroxymethyl.
  • Formula: C₁₁H₂₁NO₄ (molar mass: 231.29 g/mol).
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding but lacks nucleophilicity, limiting its utility in amide coupling reactions.
    • Reduced basicity (pKa ~10–12 for hydroxyl vs. ~12.19 for amine) affects solubility in acidic media.
  • Applications : Used in polymer chemistry or as a precursor for esterification .

tert-Butyl N-[(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate (CAS 2241138-06-5)

  • Structure : Incorporates a bicyclo[2.1.1]hexane ring system fused with an oxygen atom.
  • The amino group is integrated into the bicyclic structure, altering spatial accessibility for reactions.
  • Applications : Suitable for targeting sterically constrained biological sites .

tert-Butyl N-{4-Aminobicyclo[2.2.1]heptan-1-yl}carbamate

  • Structure: Features a norbornane (bicyclo[2.2.1]heptane) scaffold.
  • Key Differences: Larger bicyclic system increases steric bulk, hindering diffusion across biological membranes. The amino group’s position on the bridgehead may influence chirality-dependent interactions.
  • Applications : Explored in chiral catalyst design or rigid peptide mimics .

tert-Butyl N-(4-Aminooxolan-3-yl)carbamate (CAS 2305080-35-5)

  • Structure : Substituted on a tetrahydrofuran (oxolane) ring at position 3.
  • Key Differences :
    • Five-membered ring introduces higher ring strain vs. six-membered oxane, affecting thermal stability.
    • Positional isomerism alters hydrogen-bonding networks and electronic distribution.
  • Applications : Intermediate for nucleoside analogs or glycosylation studies .

Comparative Analysis of Physicochemical and Structural Properties

Property Target Compound Hydroxymethyl Analog Bicyclo[2.1.1]hexane Norbornane Oxolane
Molecular Formula C₁₁H₂₂N₂O₃ C₁₁H₂₁NO₄ C₁₀H₁₈N₂O₃ C₁₁H₂₀N₂O₂ C₉H₁₈N₂O₃
Molar Mass (g/mol) 230.3 231.29 214.26 212.29 202.25
Functional Group -NH₂ -OH -NH₂ (bicyclic) -NH₂ (bridgehead) -NH₂ (oxolane)
Predicted pKa 12.19 ~10–12 ~11.5–12.5 ~12.0 ~12.0
Ring System Oxane (6-membered) Oxane Bicyclo[2.1.1]hexane Bicyclo[2.2.1]heptane Oxolane (5-membered)

Hydrogen Bonding and Crystal Packing

  • The target compound’s aminomethyl group participates in N–H···O hydrogen bonds, similar to tert-butyl N-hydroxycarbamate (), but the oxane ring’s chair conformation may limit intermolecular interactions compared to planar aromatic analogs .
  • In contrast, tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate () forms a 2D network via N–H···O and O–H···O bonds, but steric hindrance from tert-butyl groups prevents π-π stacking .

Biological Activity

tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate is a synthetic organic compound with the molecular formula C11_{11}H22_{22}N2_2O3_3 and a molecular weight of approximately 230.304 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

The compound features a unique oxane ring structure combined with a carbamate moiety, which contributes to its distinct chemical behavior. Its logP value of 1.9237 indicates moderate lipophilicity, suggesting that it may effectively penetrate biological membranes.

PropertyValue
Molecular FormulaC11_{11}H22_{22}N2_2O3_3
Molecular Weight230.304 g/mol
LogP1.9237
PSA77.070 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix, which is critical for tumor growth and metastasis .

Inhibition of Lysyl Oxidase (LOX)

Research indicates that this compound acts as an inhibitor of LOX, which has implications for cancer therapy. In vitro studies have demonstrated that this compound exhibits sub-micromolar inhibitory concentrations (IC50), making it a promising candidate for further development as an anti-cancer agent .

Case Studies

  • Anti-Metastatic Efficacy : In a genetically engineered mouse model of breast cancer, administration of this compound significantly reduced lung metastasis when dosed daily at 70 mg/kg starting from when primary tumors were palpable. This finding highlights its potential as a therapeutic agent in metastatic cancer treatment .
  • Structure-Activity Relationship (SAR) : A series of SAR studies revealed that modifications to the aminomethyl group can enhance LOX inhibition potency. Compounds with similar structures were tested, and those with specific substitutions exhibited improved pharmacokinetic profiles and selectivity against LOX family members .

Comparative Analysis

Comparative studies with similar compounds reveal that while many carbamate derivatives exhibit biological activity, the unique combination of the oxane ring and aminomethyl group in this compound provides distinct advantages in terms of potency and selectivity.

Compound NameStructure TypeLOX Inhibition Potency (IC50)
This compoundCarbamate with oxane ringSub-micromolar
tert-Butyl N-{[4-(aminomethyl)phenyl]carbamate}Carbamate with phenyl ringModerate
tert-Butyl N-{[4-(hydroxymethyl)oxan-4-yl]methyl}carbamateCarbamate with hydroxymethyl groupLow

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